2-(Iodomethyl)-6-(trifluoromethyl)oxane
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Overview
Description
2-(Iodomethyl)-6-(trifluoromethyl)oxane is an organic compound characterized by the presence of both iodomethyl and trifluoromethyl groups attached to an oxane ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as Umemoto’s reagents . The reaction conditions often involve the use of a radical initiator and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Iodomethyl)-6-(trifluoromethyl)oxane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-6-(trifluoromethyl)oxane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are often initiated by radical initiators.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted oxane derivatives, while oxidation reactions can produce oxane ketones or alcohols.
Scientific Research Applications
2-(Iodomethyl)-6-(trif
Properties
IUPAC Name |
2-(iodomethyl)-6-(trifluoromethyl)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3IO/c8-7(9,10)6-3-1-2-5(4-11)12-6/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRYKRIYBQANPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(F)(F)F)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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